Biochemical Potency Benchmarking: FAK-IN-10 Versus Clinical Nanomolar FAK Inhibitors
In head-to-head comparison of reported biochemical IC50 values, FAK-IN-10 exhibits approximately 50,000-fold lower potency against FAK than the clinical candidate VS-4718 (IC50 = 76.3 µM vs 1.5 nM) . This difference is not a liability but a feature: FAK-IN-10 provides a graded inhibition window between 10 µM and 100 µM, enabling dose-response studies where complete target suppression is undesired. In contrast, compounds like PF-562271 (IC50 = 1.5 nM) and GSK2256098 (Ki = 0.4 nM) effectively saturate FAK binding at nanomolar concentrations [1]. For researchers investigating partial FAK inhibition, resistance mechanisms that arise under submaximal target engagement, or toxicities associated with complete FAK blockade, FAK-IN-10 is the only commercially available FAK inhibitor with this quantitative operational range .
| Evidence Dimension | FAK Biochemical Inhibition Potency (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 76.3 µM (76,300 nM) |
| Comparator Or Baseline | VS-4718 IC50 = 1.5 nM; PF-562271 IC50 = 1.5 nM; GSK2256098 Ki = 0.4 nM; Defactinib IC50 = 0.6 nM |
| Quantified Difference | FAK-IN-10 is 50,867-fold less potent than VS-4718; 190,750-fold less potent than GSK2256098 |
| Conditions | Cell-free biochemical kinase assays; reported IC50/Ki values from vendor datasheets and primary literature |
Why This Matters
This extreme potency differential defines FAK-IN-10 as the exclusive choice for studies requiring a micromolar, tunable FAK inhibitor rather than a saturating nanomolar agent.
- [1] Selleck Chemicals. (n.d.). PF-562271 HCl Data Sheet. Retrieved from selleck.cn. View Source
